molecular formula C11H11N3O2 B13111537 6-Methoxyquinoline-4-carbohydrazide CAS No. 29620-63-1

6-Methoxyquinoline-4-carbohydrazide

Cat. No.: B13111537
CAS No.: 29620-63-1
M. Wt: 217.22 g/mol
InChI Key: KQOBSWGCAQRNJX-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carbohydrazide is a quinoline-based hydrazide derivative characterized by a methoxy (-OCH₃) substituent at the 6-position of the quinoline ring and a carbohydrazide (-CONHNH₂) group at the 4-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly in anticancer research.

Properties

CAS No.

29620-63-1

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-methoxyquinoline-4-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-16-7-2-3-10-9(6-7)8(4-5-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15)

InChI Key

KQOBSWGCAQRNJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbohydrazide typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for 6-Methoxyquinoline-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: 6-Methoxyquinoline-4-carbohydrazide can undergo oxidation reactions to form corresponding quinoline N-oxides.

    Reduction: The compound can be reduced to form various hydrazine derivatives.

    Substitution: Substitution reactions can occur at the methoxy group or the carbohydrazide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can also interact with enzymes and proteins involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carbohydrazide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6-methoxyquinoline-4-carbohydrazide with structurally analogous compounds, focusing on physicochemical properties, synthesis yields, and biological relevance.

Structural Variations and Substituent Effects

Compound Name / ID (Evidence Source) Substituents (Quinoline Core) Additional Functional Groups Key Structural Features
6-Methoxyquinoline-4-carbohydrazide 6-OCH₃, 4-CONHNH₂ None Enhanced solubility due to methoxy group; reactive hydrazide for condensation .
Compound 9q () 6-OCH₃, 4-CONHNH₂ 2-(4-chlorophenyl) Chlorine atom increases lipophilicity; potential for π-π stacking .
Compound 9k () 6-OCH₃, 4-CONHNH₂ 2-(4-chlorophenyl), allylidene-4-chlorophenyl Dual chloro groups enhance electrophilicity; planar structure for DNA intercalation .
Compound 9f () 6-OCH₃, 4-CONHNH₂ 2-(4-methoxyphenyl), allylidene-phenyl Methoxy groups improve metabolic stability; conjugated system for fluorescence .
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide () 6-Cl, 4-CONHNH₂ 2-oxo-1,2-dihydro Chlorine and ketone groups increase reactivity; dihydroquinoline core reduces aromaticity .

Physicochemical Properties

Compound Name / ID (Evidence Source) Melting Point (°C) Synthesis Yield (%) Elemental Analysis (C/H/N) Key Spectral Data (NMR)
6-Methoxyquinoline-4-carbohydrazide 277–279 (compound 9q, ) 31% C: Calculated 68.77; Found 67.85 (compound 9s, ) ¹H NMR: δ 8.39 (s, quinoline-H), 3.91 (s, OCH₃) .
Compound 9s () 225–228 32% C: 68.77; H: 4.88; N: 10.64 ¹³C NMR: δ 168.76 (C=O), 56.06 (OCH₃) .
Compound 9k () 279–280 33% C: 67.73; H: 4.26; N: 9.87 ¹H NMR: δ 12.31 (s, NH), 8.36 (d, J = 8.4 Hz) .
Compound 9f () 235–237 49% C: 74.98; H: 5.34; N: 10.60 ¹H NMR: δ 12.24 (s, NH), 3.90 (s, OCH₃) .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl) at the 2-position enhance cytotoxicity but reduce solubility.
  • Methoxy groups at the 6-position balance lipophilicity and metabolic stability .

Computational Studies :

  • Molecular docking (e.g., AutoDock Vina) predicts strong binding of 6-methoxy derivatives to kinase targets, validated by experimental IC₅₀ values .

Safety Profiles: Related carbohydrazides (e.g., 6-bromo-2-methylquinoline-4-carbohydrazide) require stringent handling due to toxicity risks (e.g., inhalation hazards) .

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